![molecular formula C6H14ClNO3 B2729097 [(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride CAS No. 2416217-51-9](/img/structure/B2729097.png)

[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

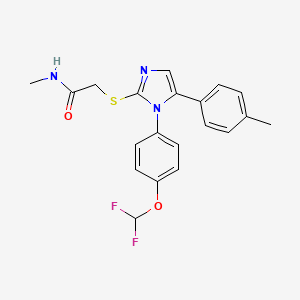

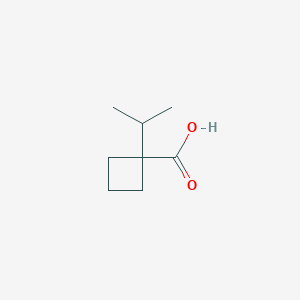

“[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride” is a chemical compound with the molecular weight of 183.63 . It is a powder in physical form . The IUPAC name of this compound is ( (2S,6R)-morpholine-2,6-diyl)dimethanol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO3.ClH/c8-3-5-1-7-2-6 (4-9)10-5;/h5-9H,1-4H2;1H/t5-,6+; . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 183.63 . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

A key application of morpholine derivatives involves the stereoselective synthesis of differentially protected morpholin-2-yl methanols, which are valuable intermediates in organic synthesis. The process starts from chiral epoxides and involves a one-pot reaction that forms an oxazolidinone and cyclizes to generate the morpholine ring. This method offers a selective approach to reveal free hydroxymethyl groups at strategic positions on the morpholine, facilitating further synthetic modifications (Marlin, 2017).

Synthesis and Characterization of Metal Complexes

Morpholine derivatives have been used to synthesize mononuclear O,N-chelated vanadium complexes. These complexes are characterized by their coordination to metal ions through various donor atoms present in the morpholine structure, exhibiting potential for catalytic, pharmaceutical, and material applications (Hou et al., 2013).

Antioxidative and Anti-inflammatory Properties

Research has discovered antioxidative morpholine alkaloids from red seaweed, showcasing significant free radical scavenging activities. These compounds exhibit greater cyclooxygenase-2 (COX-2) inhibitory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for developing novel anti-inflammatory agents (Makkar & Chakraborty, 2018).

Nanoparticle Synthesis

Morpholine derivatives have been employed as reducing and stabilizing agents in the preparation of metal nanoparticles. These compounds facilitate the synthesis of nanoparticles with controlled size and morphology, which are crucial for applications in catalysis, medicine, and electronics (Pushpanathan & Kumar, 2014).

Role in Lipid Dynamics

Studies have also highlighted the impact of solvents like methanol on lipid dynamics, where methanol can accelerate lipid transfer and flip-flop in bilayer membranes. This finding is important for understanding the role of solvents in biomembrane behavior and drug delivery systems (Nguyen et al., 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.

Eigenschaften

IUPAC Name |

[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPBNYDWCQRMMC-KNCHESJLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)CO)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](CN1)CO)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2729023.png)

![2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2729025.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)

![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)